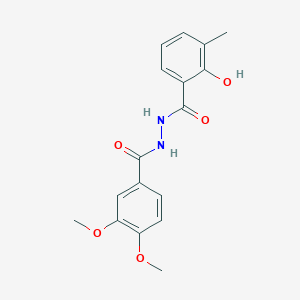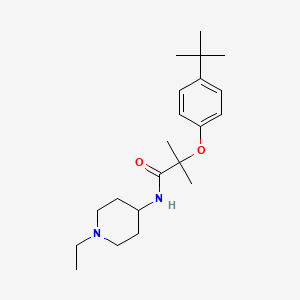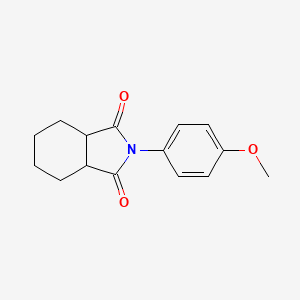
1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine, known as NPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of piperazine derivatives and has shown promising results in various fields of research. In
Mecanismo De Acción
The mechanism of action of NPP involves the inhibition of the serotonin transporter, which prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in an increase in serotonin signaling. NPP has also been found to inhibit the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects:
NPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in mood, motivation, and alertness. NPP has also been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for lab experiments. It is a potent inhibitor of the serotonin transporter, which makes it a useful tool for the study of serotonin signaling. It has also been found to inhibit the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for the study of dopamine and norepinephrine signaling. However, NPP has limitations as well. It is a relatively expensive compound, which makes it difficult to use in large-scale studies. It also has a short half-life, which makes it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for the study of NPP. One direction is the development of new drugs based on the structure of NPP. NPP has shown promising results as a potential drug candidate for the treatment of depression and anxiety disorders. Another direction is the study of the long-term effects of NPP. NPP has a short half-life, which makes it difficult to use in long-term studies. Future studies could investigate the long-term effects of NPP on the brain and behavior. Finally, future studies could investigate the effects of NPP on other neurotransmitter systems, such as the glutamate and GABA systems.
Conclusion:
In conclusion, 1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine, or NPP, is a unique compound that has been extensively used in scientific research. It has shown promising results as a potential drug candidate for the treatment of depression and anxiety disorders. NPP has also been found to have various biochemical and physiological effects, including an increase in mood, motivation, and alertness. While NPP has limitations, such as its short half-life and high cost, it remains a useful tool for the study of serotonin, dopamine, and norepinephrine signaling. Future studies could investigate the development of new drugs based on the structure of NPP, the long-term effects of NPP, and the effects of NPP on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of NPP involves the reaction of 4-nitrophenylpiperazine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure NPP.
Aplicaciones Científicas De Investigación
NPP has been extensively used in scientific research for its unique properties. It has been used in the development of new drugs, as well as in the study of various biological processes. NPP has been found to be a potent inhibitor of the serotonin transporter, which makes it a potential drug candidate for the treatment of depression and anxiety disorders. It has also been used in the study of the dopamine transporter and the norepinephrine transporter.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)16-3-1-15(2-4-16)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRJQOYKSPXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Nitrophenyl)-4-(4-pyridinylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2,4-dichlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206879.png)
![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)

![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)


![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)